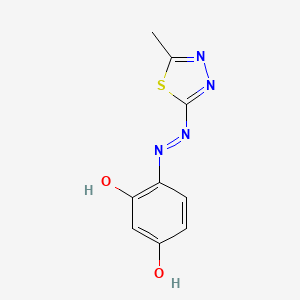
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- is an organic compound that belongs to the class of benzenediols It features a benzene ring substituted with two hydroxyl groups and an azo group linked to a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- typically involves the diazotization of 5-methyl-1,3,4-thiadiazole-2-amine followed by coupling with 1,3-benzenediol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
作用機序
The mechanism of action of 1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
Resorcinol (1,3-Benzenediol): Similar structure but lacks the azo and thiadiazole groups.
Catechol (1,2-Benzenediol): Differently positioned hydroxyl groups.
Hydroquinone (1,4-Benzenediol): Hydroxyl groups in para position.
Uniqueness
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- is unique due to the presence of the azo and thiadiazole groups, which impart distinct chemical and biological properties
特性
CAS番号 |
91676-90-3 |
|---|---|
分子式 |
C9H8N4O2S |
分子量 |
236.25 g/mol |
IUPAC名 |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C9H8N4O2S/c1-5-10-12-9(16-5)13-11-7-3-2-6(14)4-8(7)15/h2-4,14-15H,1H3 |
InChIキー |
LQXHRHULMHSBNG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)N=NC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


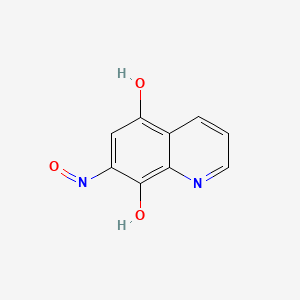
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
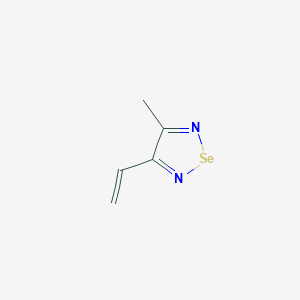
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)
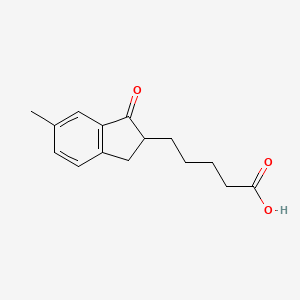
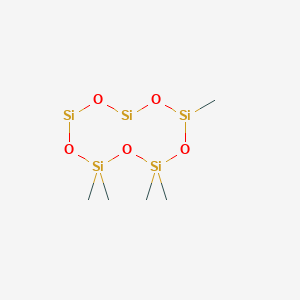
![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)
![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)
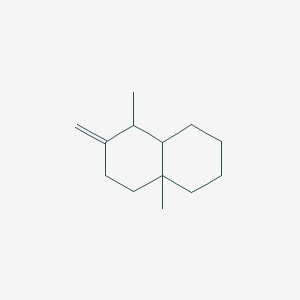
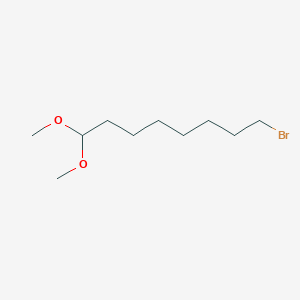

![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)

